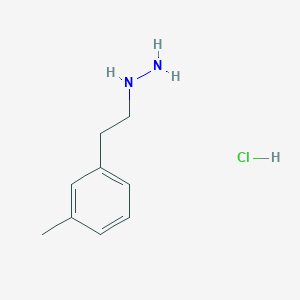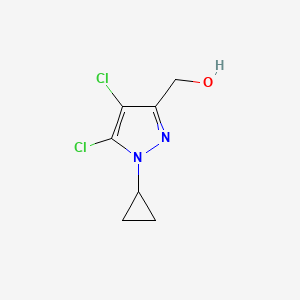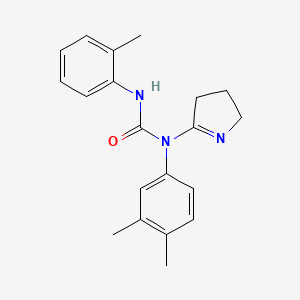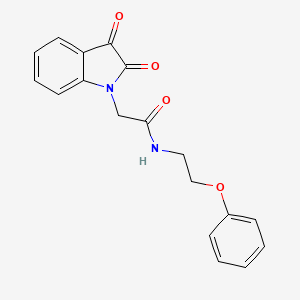![molecular formula C6H13NO2 B2418823 [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol CAS No. 24675-65-8](/img/structure/B2418823.png)
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number 24675-65-8 . It has a molecular weight of 131.17 . The IUPAC name for this compound is pyrrolidine-2,2-diyldimethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2/c8-4-6(5-9)2-1-3-7-6/h7-9H,1-5H2 . This indicates that the compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has sp3 hybridization .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 75-77 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Diamine Derivatives
Research by Reyes-Rangel et al. (2016) involved synthesizing diamine derivatives of α,α-diphenyl-(S)-prolinol, which include analogs of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol. These compounds were used as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions, showcasing their potential in catalytic applications (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Photoinduced Reactions
Drew et al. (1999) studied the photoinduced addition of methanol to certain pyrrolidine derivatives, leading to the production of various pyrrolidine-2-ones. This research demonstrates the reactivity of related pyrrolidine compounds under specific conditions, which might have implications in synthetic chemistry (Drew, Harrison, Mann, Tench, & Young, 1999).
Crystal Structure Analysis
Dayananda et al. (2012) analyzed the crystal structure of a compound involving a pyrrolidine group, providing insights into the molecular arrangement and interactions in such structures. This can contribute to the understanding of the physical and chemical properties of related compounds (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Enantioselective Catalysis
Lattanzi (2006) explored the use of 2-pyrrolidinemethanols, structurally similar to this compound, as organocatalysts for enantioselective Michael addition reactions. This indicates the potential utility of these compounds in stereocontrolled synthesis (Lattanzi, 2006).
Biological Screening and Theoretical Studies
Singh et al. (2016) conducted biological screening and theoretical studies on organotin(IV) complexes derived from similar pyrrolidine compounds. Their findings highlight the biomedical applications and theoretical implications of these materials (Singh, Singh, & Bhanuka, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a chiral building block used for the synthesis of various chiral organic compounds .
Mode of Action
It is known that the compound can interact with its targets through its chiral c–h and hydroxyl bonds .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol, are often used in the synthesis of chiral organic compounds . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
It is known that pyrrolidine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 75-77 degrees Celsius , indicating its stability under certain conditions.
Metabolic Pathways
It is known that pyrrolidine derivatives can interact with various enzymes and cofactors .
Properties
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-6(5-9)2-1-3-7-6/h7-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWQGFZLNLOLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24675-65-8 |
Source


|
| Record name | [2-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide](/img/structure/B2418762.png)

